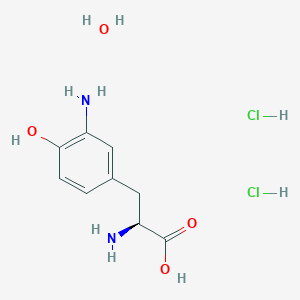
3,4-Dichloro-L-phenylalanine
Descripción general
Descripción
3,4-Dichloro-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. It is often protected with N-FMOC and has a molecular weight of 456.32 .
Synthesis Analysis
The synthesis of phenylalanine derivatives has been studied extensively. For instance, amide derivatives of 4-nitro-L-phenylalanine were synthesized from 4-nitro-L-phenylalanine and substituted anilines using propylphosphonic anhydride (T3P®) as a coupling reagent . Another study reported the biosynthesis of L-phenylalanine in E. coli from inexpensive aromatic precursors .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-L-phenylalanine is characterized by a molecular weight of 456.32 . More detailed structural analysis can be found in various databases .
Chemical Reactions Analysis
The chemical reactions involving 3,4-Dichloro-L-phenylalanine are not well-documented. However, phenylalanine derivatives have been studied for their reactivity. For example, amide derivatives of 4-nitro-L-phenylalanine were synthesized using propylphosphonic anhydride (T3P®) as a coupling reagent .
Physical And Chemical Properties Analysis
3,4-Dichloro-L-phenylalanine is a solid at room temperature and should be stored at 2-8°C . Its physical and chemical properties are similar to those of other phenylalanine derivatives .
Aplicaciones Científicas De Investigación
L-Phenylalanine is crucial in both food and medicinal applications. A study by Ding et al. (2016) focused on phenylalanine biosynthesis in E. coli, revealing that increasing certain enzymes' concentrations can significantly boost phenylalanine yield, which has practical implications for metabolic pathway optimization (Ding et al., 2016).
Phenylalanine ammonia lyase (PAL) has significant clinical, industrial, and biotechnological applications. MacDonald and D'Cunha (2007) discussed its role in producing L-phenylalanine, a precursor for the sweetener aspartame, and its potential in treating phenylketonuria (MacDonald & D'Cunha, 2007).
Liu et al. (2018) engineered E. coli to enhance L-Phenylalanine biosynthesis. They manipulated the glucose uptake pathway and a transcription factor to increase production, achieving a significant improvement in L-phenylalanine titer (Liu et al., 2018).
Kańska et al. (2016) studied the biotransformation mechanisms of aromatic amino acids like L-phenylalanine. Their research on enzyme-catalyzed reactions provided insights into the metabolism of these compounds, relevant to addressing metabolic dysfunctions and neurodegenerative diseases (Kańska et al., 2016).
Elsellami et al. (2010) investigated the photocatalytic degradation of phenylalanine, exploring parameters like adsorption, pH, and light intensity. This has implications for treating water contaminated with amino acids (Elsellami et al., 2010).
Seo et al. (2015) found that L-phenylalanine and LED lights can enhance the production of phenolic compounds in Tartary buckwheat sprouts. This suggests potential agricultural applications for optimizing nutrient content in plants (Seo et al., 2015).
Hufton et al. (1995) discussed the structure and function of aromatic amino acid hydroxylases, including phenylalanine hydroxylase. Understanding these enzymes is key to studying amino acid metabolism and related disorders (Hufton et al., 1995).
Solladié-Cavallo et al. (1994) synthesized (S) -3,4-Dichloro-phenylalanine hydrochloride, demonstrating a method with potential applications in producing enantiomerically pure compounds for pharmaceutical and industrial purposes (Solladié-Cavallo et al., 1994).
Ermiş et al. (2017) developed a selective and sensitive electrochemical sensor for L-phenylalanine detection, highlighting its potential for medical diagnostics and monitoring of metabolic disorders (Ermiş et al., 2017).
Rasmussen and Dixon (1999) investigated the metabolic channeling of phenylalanine in tobacco cell cultures, providing insights into the role of this amino acid in plant secondary metabolism (Rasmussen & Dixon, 1999).
Mecanismo De Acción
The mechanism of action of 3,4-Dichloro-L-phenylalanine is not well-documented. However, it’s known that phenylalanine plays a role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine .
Safety and Hazards
3,4-Dichloro-L-phenylalanine may pose certain hazards. It’s recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .
Direcciones Futuras
The future directions of 3,4-Dichloro-L-phenylalanine research are not well-documented. However, the ongoing research into phenylalanine and its derivatives suggests potential applications in various fields, including medicine and biochemistry .
Propiedades
IUPAC Name |
(2S)-2-amino-3-(3,4-dichlorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCSJHVDTAAISV-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967254 | |
| Record name | 3,4-Dichlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-L-phenylalanine | |
CAS RN |
52794-99-7 | |
| Record name | 3,4-Dichloro-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52794-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichlorophenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90967254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















